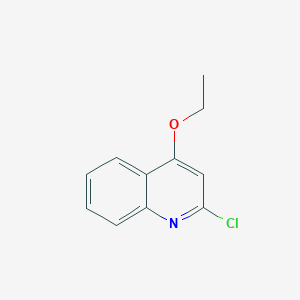

2-Chloro-4-ethoxyquinoline

Descripción

Significance of the Quinoline (B57606) Nucleus in Medicinal Chemistry and Organic Synthesis

The quinoline scaffold, a fused bicyclic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a fundamental building block in both medicinal chemistry and organic synthesis. numberanalytics.comfrontiersin.org Its unique structural features and the ability to undergo various chemical modifications make it a versatile platform for creating diverse molecular architectures. frontiersin.orgscispace.com

In medicinal chemistry, the quinoline nucleus is a privileged structure, found in a multitude of natural products and synthetic drugs with a broad spectrum of pharmacological activities. rsc.orgresearchgate.net These include antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory agents. scispace.comnih.govchemrj.org The ability to introduce various functional groups at different positions on the quinoline ring allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties. scispace.comorientjchem.org For instance, the introduction of a fluorine atom at the 6-position has been shown to significantly enhance antibacterial activity. orientjchem.org

From an organic synthesis perspective, the quinoline ring system is a valuable synthon for the construction of more complex molecules. numberanalytics.comrsc.org Numerous synthetic methods have been developed to construct the quinoline core and its derivatives, reflecting its importance in the field. numberanalytics.comrsc.org The reactivity of the quinoline nucleus allows for a wide range of chemical transformations, including electrophilic and nucleophilic substitution reactions, enabling the synthesis of a vast library of compounds for various applications. frontiersin.org

Overview of Halogenated and Alkoxy-Substituted Quinolines as Research Targets

The introduction of halogen and alkoxy substituents onto the quinoline scaffold has been a key strategy in the development of new chemical entities with tailored properties. These modifications can significantly influence the electronic and steric properties of the molecule, thereby affecting its reactivity and biological activity.

Halogenated Quinolines: The incorporation of halogen atoms, such as chlorine, into the quinoline ring can enhance the lipophilicity and metabolic stability of a compound. researchgate.net This is a crucial aspect in drug design, as it can improve a compound's ability to cross cell membranes and reach its target. Furthermore, the halogen atom can serve as a handle for further functionalization through various cross-coupling reactions. researchgate.net Research has shown that select halogenated quinolines possess potent antibacterial and biofilm-eradicating activities against drug-resistant pathogens. nih.govresearchgate.net The synthetic tunability of the halogenated quinoline scaffold has allowed for the discovery of analogues with unique antibacterial profiles. nih.govresearchgate.net

Alkoxy-Substituted Quinolines: The presence of an alkoxy group, such as an ethoxy group, can also modulate the physicochemical properties of quinoline derivatives. acs.org Alkoxy groups can participate in hydrogen bonding and alter the solubility and electronic nature of the molecule. oup.com The synthesis of 2-alkoxy- and 2-aroxy-3-substituted quinolines has been an area of active research, as these compounds are found in many medicinally important molecules with a wide range of biological activities. acs.orgscribd.com

The Role of 2-Chloro-4-ethoxyquinoline as a Key Synthetic Intermediate

This compound stands as a prime example of a molecule that combines the features of both halogenated and alkoxy-substituted quinolines. Its structure, featuring a chlorine atom at the 2-position and an ethoxy group at the 4-position, makes it a highly valuable and versatile intermediate in organic synthesis. researchgate.netnih.gov

The chlorine atom at the 2-position is a reactive site, susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is central to its utility in building more complex molecular frameworks. For instance, the chlorine can be displaced by amines, thiols, and other nucleophiles to generate a diverse library of 2-substituted quinoline derivatives.

The ethoxy group at the 4-position also plays a significant role. It influences the reactivity of the quinoline ring and can be a key determinant in the biological activity of the final product.

A notable synthesis of this compound involves the C4-ethoxylation of 2,4-dichloroquinoline (B42001). researchgate.netnih.gov Researchers have optimized this reaction using sodium ethoxide in the presence of 18-crown-6 (B118740) ether as an additive and dimethylformamide (DMF) as the solvent, achieving high yield and selectivity. researchgate.netnih.gov This regioselective synthesis underscores the controlled manner in which this important intermediate can be prepared.

Due to its strategic substitution pattern, this compound serves as a precursor for the synthesis of various other quinoline derivatives. It is a prominent intermediate in the preparation of 2-substituted quinolones, a class of compounds with significant biological properties. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4-ethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-2-14-10-7-11(12)13-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEUHLMFYVCBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355806 | |

| Record name | 2-Chloro-4-ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4295-08-3 | |

| Record name | 2-Chloro-4-ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 2 Chloro 4 Ethoxyquinoline

Nucleophilic Substitution Reactions at the Quinoline (B57606) Nucleus

The electron-deficient nature of the pyridine (B92270) ring within the quinoline system renders the C-2 and C-4 positions susceptible to nucleophilic attack. In 2-Chloro-4-ethoxyquinoline, the chlorine atom at the C-2 position serves as a good leaving group, making this site a primary target for nucleophilic substitution reactions.

Reactivity at the C-2 Position for Functional Group Exchange

The chlorine atom at the C-2 position of this compound is readily displaced by a variety of nucleophiles, enabling a wide range of functional group exchanges. This reactivity is a key strategy in the synthesis of more complex quinoline derivatives. For instance, the chloro group can be substituted by amines, thiols, and alkoxides to introduce new functionalities. smolecule.comlibretexts.orgwikipedia.org

The reaction with amines is a particularly well-explored avenue. For example, 2-chloroquinolines react with primary and secondary amines to yield the corresponding 2-aminoquinoline (B145021) derivatives. nih.gov This transformation is fundamental in the synthesis of various biologically active compounds. Similarly, the reaction with thiourea (B124793) can be employed to introduce a sulfur-containing functional group, which can then be further manipulated. mdpi.com The versatility of the C-2 position is also demonstrated by its reaction with piperidine, leading to the formation of 2-piperidinylquinolines. scispace.com

The following table provides examples of nucleophilic substitution reactions at the C-2 position of chloroquinolines, illustrating the breadth of possible functional group exchanges.

| Nucleophile | Reagent Example | Product Type |

| Amine | Primary or Secondary Amine | 2-Aminoquinoline |

| Thiol | Thiourea | 2-Thio-substituted quinoline |

| Amine | Piperidine | 2-Piperidinylquinoline |

| Alkoxide | Sodium Ethoxide | 2-Ethoxyquinoline |

Mechanistic Studies of Nucleophilic Attack on Chloroquinolines

The mechanism of nucleophilic substitution on chloroquinolines can proceed through different pathways, largely dependent on the reaction conditions and the nature of the nucleophile. The most common mechanism is the nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.com This two-step process involves the initial attack of the nucleophile on the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the quinoline ring. The presence of electron-withdrawing groups on the ring can accelerate this reaction by stabilizing the negatively charged intermediate. masterorganicchemistry.com

Another potential mechanism is the SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism, which has been observed in the reaction of 2-chloroquinoline (B121035) with certain nucleophiles, such as ketone enolates. smolecule.comrsc.org This radical chain mechanism involves the formation of a radical anion intermediate.

The specific mechanism for the nucleophilic substitution of this compound will be influenced by factors such as the nucleophile's strength and the reaction conditions employed. For many common nucleophiles, the SNAr pathway is the predominant mechanism.

Comparative Reactivity with Positional Isomers (e.g., 4-Chloroquinoline)

The position of the chlorine atom on the quinoline ring significantly influences its reactivity towards nucleophiles. Generally, the C-2 and C-4 positions are the most activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. However, there are notable differences in reactivity between 2-chloroquinoline and its positional isomer, 4-chloroquinoline (B167314).

Studies have shown that 2-chloroquinoline exhibits a higher reactivity towards certain nucleophiles, such as methoxide (B1231860) ions, compared to 4-chloroquinoline. researchgate.netresearchgate.net Conversely, 4-chloroquinoline often shows a greater tendency for acid catalysis in reactions with amines. researchgate.net The relative reactivity is influenced by the electronic distribution within the quinoline nucleus and the stability of the respective Meisenheimer intermediates formed during the SNAr reaction. The ethoxy group at the C-4 position in this compound will further modulate the electron density at the C-2 position, influencing its reactivity in comparison to unsubstituted 2-chloroquinoline.

Role of Acid and Base Catalysis in Substitution Pathways

Acid and base catalysis can play a significant role in the nucleophilic substitution reactions of chloroquinolines.

Acid catalysis is particularly relevant in reactions involving weakly basic nucleophiles, such as amines. researchgate.net Protonation of the quinoline ring nitrogen increases the electrophilicity of the carbon atoms, particularly at the C-2 and C-4 positions, making them more susceptible to nucleophilic attack. libretexts.org This can lead to a significant rate enhancement. The mechanism can be described as specific-acid catalysis, where the proton is fully transferred to the substrate before the rate-determining nucleophilic attack, or general-acid catalysis, where the proton transfer occurs concurrently with the nucleophilic attack. scribd.com

Base catalysis can also influence the reaction rate, especially when the nucleophile is a weak acid, such as a thiol or a primary amine. A base can deprotonate the nucleophile, increasing its nucleophilicity and thereby accelerating the reaction. researchgate.net For instance, in the reaction of 2-chloroquinolines with 1,2,4-triazole, the use of the sodium salt of the triazole (a stronger nucleophile) can lead to higher yields under milder conditions compared to the neutral triazole. researchgate.net The choice of solvent can also impact the effectiveness of base catalysis.

Synthesis of this compound Derivatives via Chemical Transformations

The reactivity of the C-2 chloro group in this compound makes it a valuable precursor for the synthesis of a variety of substituted quinoline derivatives. A prominent application is in the preparation of amino-substituted quinolones and aminoquinolines.

Formation of Amino-Substituted Quinolones and Aminoquilines

This compound is a key intermediate in the synthesis of 2-substituted quinolones. researchgate.netresearchgate.net A notable example is the synthesis of 2-((3-aminopropyl)amino)quinolin-4(1H)-one. researchgate.net In this transformation, the chloro group at the C-2 position of this compound is displaced by an appropriate amine, followed by subsequent reactions to yield the final quinolone product.

The general strategy for the synthesis of 2-amino-4-ethoxyquinoline derivatives involves the nucleophilic substitution of the C-2 chlorine with an amine. nih.gov This can be achieved by reacting this compound with a primary or secondary amine, often in the presence of a base or under thermal conditions. The resulting 2-amino-4-ethoxyquinoline can then be further modified to create a diverse library of compounds. For instance, N-arylation of the amino group can be performed to synthesize N-aryl-4-ethoxyquinolin-2-amines. nih.gov

Condensation Reactions Involving the Quinoline Scaffold

Condensation reactions are a fundamental class of reactions in organic synthesis, allowing for the formation of carbon-nitrogen bonds and the construction of new heterocyclic rings. In the context of 2-chloroquinolines, these reactions often proceed via nucleophilic attack on the carbon bearing the chlorine atom.

While specific literature on the condensation reactions of this compound is limited, the reactivity of analogous 2-chloroquinoline derivatives provides a strong indication of its synthetic potential. For instance, the reaction of 2-chloroquinolines with hydrazine (B178648) and its derivatives is a well-established method for the synthesis of pyrazolo[3,4-b]quinolines. rsc.orgarkat-usa.orgrroij.commdpi.com This transformation typically involves the initial displacement of the C2-chloro substituent by the hydrazine nucleophile, followed by an intramolecular cyclization.

A plausible reaction pathway for this compound with hydrazine hydrate (B1144303) would involve the formation of a 2-hydrazinyl-4-ethoxyquinoline intermediate. Subsequent intramolecular cyclization, likely acid- or base-catalyzed, would lead to the formation of the corresponding 4-ethoxy-1H-pyrazolo[3,4-b]quinoline.

Table 1: Representative Condensation Reactions of 2-Chloroquinoline Analogues

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-Chloro-3-formylquinoline | Hydrazine Hydrate | 1H-Pyrazolo[3,4-b]quinoline | arkat-usa.org |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Phenylhydrazine | 6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline | rsc.org |

| 2,4-Dichloroquinazoline | Hydrazine Hydrate | 2-Chloro-4-hydrazinylquinazoline |

This table presents reactions of analogous compounds to illustrate the general reactivity pattern.

Reactions with Active Methylene (B1212753) Compounds to Form Fused Heterocyclic Systems

Active methylene compounds, characterized by a CH2 group flanked by two electron-withdrawing groups, are versatile nucleophiles in organic synthesis. Their reaction with electrophilic centers can initiate a cascade of events leading to the formation of complex, fused heterocyclic systems.

The reaction of 2-chloroquinolines with active methylene compounds such as malononitrile (B47326) and ethyl cyanoacetate (B8463686) is a known strategy for the synthesis of fused quinoline derivatives. researchgate.netresearchgate.net These reactions typically proceed via an initial nucleophilic substitution of the C2-chloro group by the carbanion generated from the active methylene compound. This is often followed by a subsequent intramolecular cyclization to form a new ring fused to the quinoline core.

For this compound, a reaction with malononitrile in the presence of a suitable base would be expected to yield a derivative of pyrano[2,3-b]quinoline or a related fused system, depending on the reaction conditions and the specific nature of the subsequent cyclization. Similarly, reaction with ethyl cyanoacetate could lead to the formation of a fused pyridinone ring system.

A study on the reaction of 2-chloro-3-formylquinoline with methyl thioglycolate in the presence of DBU as a base resulted in the formation of thieno[2,3-b]quinoline derivatives, demonstrating the utility of active methylene-like compounds in constructing fused systems. researchgate.net This suggests that this compound could potentially undergo similar cyclocondensation reactions with appropriate sulfur-containing active methylene compounds to yield thieno[2,3-b]quinoline derivatives.

Table 2: Formation of Fused Heterocyclic Systems from 2-Chloroquinoline Analogues and Active Methylene Compounds

| 2-Chloroquinoline Analogue | Active Methylene Compound | Fused Heterocyclic Product | Reference |

| 2-Chloro-3-formylquinoline | Methyl Thioglycolate | Thieno[2,3-b]quinoline derivative | researchgate.net |

| 2-Chloronicotinonitrile | Malononitrile | Pyrido[2,3-b]pyridine derivative | researchgate.net |

| 2,4-Dichloro-6-methylquinoline | Ethyl Cyanoacetate | Ethyl 2-(2-chloro-6-methylquinolin-4-yl)-2-cyanoacetate | researchgate.net |

This table presents reactions of analogous compounds to illustrate the general reactivity pattern for the formation of fused heterocyclic systems.

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 Ethoxyquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed structural analysis of organic molecules. Through the application of various NMR techniques, the connectivity and chemical environment of each atom within 2-Chloro-4-ethoxyquinoline can be determined.

¹H-NMR and ¹³C-NMR Spectral Analysis

The ¹H-NMR and ¹³C-NMR spectra of this compound provide essential information regarding the number and types of protons and carbon atoms present in the molecule. researchgate.net The analysis of chemical shifts, signal multiplicities, and integration values allows for the assignment of each signal to a specific atom in the proposed structure.

In a typical ¹H-NMR spectrum of this compound, distinct signals corresponding to the aromatic protons on the quinoline (B57606) core and the aliphatic protons of the ethoxy group are observed. The aromatic region generally displays a set of multiplets corresponding to the protons on the benzene (B151609) ring of the quinoline system. The ethoxy group is characterized by a quartet and a triplet, arising from the coupling between the methylene (B1212753) (-CH2-) and methyl (-CH3) protons.

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing the chemical shifts for each unique carbon atom. docbrown.info The spectrum will show signals for the carbon atoms of the quinoline ring, including those substituted with the chloro and ethoxy groups, as well as the two distinct carbon signals of the ethoxy side chain. The chemical shifts are influenced by the electronic effects of the substituents, with the carbon attached to the electronegative chlorine atom and the oxygen atom of the ethoxy group showing characteristic downfield shifts.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H3 | Singlet | - |

| H5 | Multiplet | - |

| H6 | Multiplet | - |

| H7 | Multiplet | - |

| H8 | Singlet | - |

| -OCH₂CH₃ | Quartet | - |

| -OCH₂CH₃ | Triplet | - |

| C2 | - | Downfield shift |

| C3 | - | - |

| C4 | - | Downfield shift |

| C4a | - | - |

| C5 | - | - |

| C6 | - | - |

| C7 | - | - |

| C8 | - | - |

| C8a | - | - |

| -OC H₂CH₃ | - | - |

| -OCH₂C H₃ | - | - |

Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions. The table presents a generalized representation based on typical spectral features.

Advanced NMR Techniques for Regioisomeric Differentiation (e.g., ¹H-¹⁵N HMBC)

While ¹H and ¹³C-NMR are fundamental, advanced NMR techniques are often necessary to definitively distinguish between possible regioisomers. nih.gov In the synthesis of this compound from 2,4-dichloroquinoline (B42001), the formation of the isomeric product, 4-chloro-2-ethoxyquinoline, is possible. To unambiguously confirm the C4-ethoxylation, Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial.

Specifically, the ¹H-¹⁵N HMBC experiment has proven to be a definitive method for distinguishing between the C2 and C4 ethoxylation products. nih.govresearchgate.net This technique detects long-range couplings between protons and the nitrogen atom in the quinoline ring. By observing the correlation between specific protons and the ¹⁵N nucleus, the position of the ethoxy group can be unequivocally established. For instance, correlations observed between the protons of the ethoxy group and the carbon atoms at the C4 position, coupled with the lack of such correlations to the C2 position, confirm the structure as this compound. These advanced NMR methods are indispensable for the structural characterization of complex heterocyclic systems. ipb.pt

Investigation of Atypical NMR Behavior (e.g., Signal Broadening, Deuteration)

Interestingly, this compound can exhibit unusual behavior in ¹H-NMR analysis, such as the broadening of the H8 signal. nih.govresearchgate.net This phenomenon suggests dynamic processes occurring in the molecule, such as conformational changes or intermolecular interactions.

Furthermore, unexpected deuteration at the C8-position has been observed under certain conditions. nih.govresearchgate.net This indicates an unusual reactivity at this position, potentially involving H/D exchange with deuterated solvents. Understanding these atypical NMR behaviors is an active area of investigation and highlights the complex solution-state dynamics of this molecule.

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present. sitp.ac.cnmdpi.com Key vibrational modes include the C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching vibrations within the quinoline ring, and C-O stretching of the ethoxy group. The C-Cl stretching vibration is also expected to appear in the fingerprint region of the spectrum. Analysis of these bands provides confirmatory evidence for the presence of the key structural motifs within the molecule.

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~2980-2850 | Aliphatic C-H stretching |

| ~1600-1450 | C=C and C=N aromatic ring stretching |

| ~1250-1000 | C-O stretching (ether) |

| ~800-600 | C-Cl stretching |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. osaka-u.ac.jpbeilstein-journals.org The Raman spectrum of this compound would be expected to show strong signals for the quinoline ring breathing modes and the C-Cl stretching vibration. rsc.org The comparison of FTIR and Raman spectra can aid in a more complete assignment of the vibrational modes of the molecule. The differences in peak intensities and positions between the two techniques are governed by the different selection rules for IR absorption and Raman scattering.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. For quinoline derivatives, this technique provides crucial information for confirming their identity.

In the analysis of related chloro-ethoxyquinoline compounds, Electrospray Ionization (ESI) mass spectrometry is commonly used to confirm the molecular ion peak. For instance, a similar compound, 4-Chloro-6-ethoxyquinoline, is expected to show a molecular ion peak [M+1]⁺ at m/z 224. The fragmentation of such molecules often involves the cleavage of bonds adjacent to the quinoline core and functional groups. libretexts.org The stable aromatic structure of the quinoline ring often results in a strong molecular ion peak. libretexts.org

The fragmentation process for ethers typically involves cleavage alpha to the oxygen atom. libretexts.org In the case of this compound, this could lead to the loss of the ethoxy group. Additionally, the presence of a chlorine atom introduces a characteristic isotopic pattern in the mass spectrum, which can aid in structure elucidation. The fragmentation of the quinoline ring itself can also occur, though it is generally more stable due to its aromaticity. libretexts.org

Table 1: Predicted Mass Spectrometry Data for this compound

| Analysis Type | Method | Expected Observation |

|---|---|---|

| Molecular Ion Peak | ESI-MS | [M+H]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into bond lengths, bond angles, and intermolecular interactions that govern the solid-state structure.

Crystal and Molecular Structure Elucidation

Table 2: Crystallographic Data for the related compound Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 14.2634 (7) |

| b (Å) | 16.0124 (7) |

| c (Å) | 13.7732 (6) |

| β (°) | 117.748 (2) |

| Volume (ų) | 2783.9 (2) |

| Z | 8 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

Intermolecular interactions are crucial in determining the packing of molecules in the crystal lattice. In the crystal structure of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, several types of intermolecular forces are observed.

Offset π–π stacking interactions are a prominent feature, linking inversion-related molecules into columns along the c-axis direction. iucr.orgresearchgate.netnih.gov The centroid-to-centroid distance for these interactions is reported as 3.4731 (14) Å. iucr.orgresearchgate.netnih.gov This type of interaction is common in aromatic systems and contributes significantly to the stability of the crystal packing.

Furthermore, Hirshfeld surface analysis, a tool to visualize and quantify intermolecular contacts, indicates that H⋯H contacts make the largest contribution (50.8%) to the Hirshfeld surface. iucr.orgresearchgate.net Other significant contacts include Cl⋯H/H⋯Cl (16.0%), O⋯H/H⋯O (10.3%), and C⋯C (7.9%). researchgate.netnih.gov Although a classic hydrogen bond donor is absent in this compound, weak C—H⋯O or C—H⋯N hydrogen bonds could potentially be present, further stabilizing the crystal structure. In the related structure, an intramolecular C—H⋯O hydrogen bond is observed, which contributes to the planarity of the molecule. iucr.orgnih.gov

Table 3: Intermolecular Contacts in Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate from Hirshfeld Surface Analysis. researchgate.netnih.gov

| Contact Type | Contribution (%) |

|---|---|

| H···H | 50.8 |

| Cl···H/H···Cl | 16.0 |

| O···H/H···O | 10.3 |

| C···C | 7.9 |

| C···H/H···C | 5.3 |

| C···O | 3.7 |

Computational and Theoretical Chemistry Studies on 2 Chloro 4 Ethoxyquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. DFT calculations allow for the prediction of various molecular characteristics of 2-Chloro-4-ethoxyquinoline, from its geometry to its spectroscopic properties, providing insights that complement experimental findings.

Optimization of Molecular Geometry and Conformational Analysis

The first step in computational analysis is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles.

While specific conformational analysis studies for this compound are not extensively detailed in the searched literature, related studies on similar quinoline structures show that the quinoline ring system is typically planar. nih.goviucr.orgnih.gov The primary conformational flexibility in this compound would arise from the rotation around the C-O and O-C bonds of the ethoxy group. Theoretical calculations would identify the most stable conformer by comparing the relative energies of different rotational isomers. For instance, studies on related ethoxyquinolines have explored different conformers to determine their relative stabilities.

Prediction of Vibrational Frequencies and Spectroscopic Properties

Theoretical vibrational frequencies for this compound can be calculated using DFT methods. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. The process involves computing the second derivatives of the energy with respect to the atomic coordinates, which yields a set of harmonic vibrational frequencies.

To improve agreement with experimental data, these calculated frequencies are often scaled by an empirical factor to account for anharmonicity and limitations in the theoretical model. nih.gov For example, in a study on 2-chloroquinoline-3-carboxaldehyde, vibrational frequencies were calculated at the B3LYP/6–311++G(d,p) level and scaled to match experimental spectra. nih.gov A similar approach for this compound would allow for the assignment of specific vibrational modes, such as C-H stretching, C=C and C=N ring vibrations, and vibrations of the ethoxy and chloro substituents.

Calculation of Theoretical NMR Chemical Shifts and Validation Against Experimental Data

DFT calculations are a powerful tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Theoretical ¹H and ¹³C NMR chemical shifts can be calculated for the optimized geometry of this compound.

These theoretical values are then compared against experimental data for validation. An article dedicated to the synthesis of this compound provides crucial experimental ¹H and ¹³C NMR data. This allows for a direct comparison, which helps in the definitive assignment of signals and confirms the molecular structure. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or the specific level of theory used in the calculation.

Below is a table comparing representative experimental ¹H NMR chemical shifts for this compound with typical ranges seen for similar structural motifs.

| Proton | Experimental δ (ppm) | Typical Chemical Shift Range (ppm) |

| H3 | 6.45 | 6.0 - 7.0 (vinylic, shielded) |

| H5 | 8.15 | 7.5 - 8.5 (aromatic, deshielded) |

| H8 | 7.95 | 7.5 - 8.5 (aromatic) |

| -OCH₂- | 4.30 | 3.5 - 4.5 (ether linkage) |

| -CH₃ | 1.55 | 1.0 - 2.0 (aliphatic) |

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding the charge distribution and reactivity of a molecule. The ESP map is generated by calculating the electrostatic potential at the electron density surface of the molecule.

For a molecule like this compound, the ESP surface would highlight regions of negative and positive potential.

Negative Regions (Red/Yellow): These areas are electron-rich and indicate likely sites for electrophilic attack. In this compound, these would be concentrated around the electronegative nitrogen atom of the quinoline ring and the oxygen atom of the ethoxy group. nih.gov

Positive Regions (Blue): These areas are electron-poor and represent potential sites for nucleophilic attack. The hydrogen atoms of the quinoline ring and the ethoxy group would exhibit positive potential. nih.gov

The ESP surface provides a visual representation of how the molecule would interact with other charged or polar species.

Intermolecular Interaction Analysis via Computational Methods

Understanding the non-covalent interactions that govern how molecules pack in a solid state is crucial for crystal engineering and materials science. Computational methods provide deep insights into these interactions.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a modern computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is defined as the boundary where the electron density of a molecule is equal to the sum of the electron densities of all other molecules in the crystal.

By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify specific intermolecular contacts. For a crystal of this compound, this analysis would reveal the nature and extent of interactions such as:

H···H contacts: Typically the most abundant type of interaction. iucr.orgresearchgate.net

Cl···H/H···Cl contacts: Interactions involving the chlorine atom. researchgate.net

O···H/H···O contacts: Hydrogen bonding-type interactions involving the ethoxy oxygen. researchgate.net

C···H/H···C contacts: Weak interactions contributing to crystal packing. researchgate.net

π–π stacking: Interactions between the aromatic quinoline rings of adjacent molecules. iucr.org

Quantitative Assessment of Non-Covalent Interactions

A quantitative understanding of non-covalent interactions is crucial for elucidating the structure, stability, and reactivity of molecular systems such as this compound. Theoretical and computational chemistry provide powerful tools to dissect and quantify these weak interactions, which include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. Methodologies such as Symmetry-Adapted Perturbation Theory (SAPT), the Non-Covalent Interaction (NCI) index, and Quantum Theory of Atoms in Molecules (QTAIM) are employed to provide detailed insights into the nature and strength of these interactions.

Non-covalent interactions play a significant role in the supramolecular chemistry of quinoline derivatives. For instance, in crystal structures, the arrangement of molecules is often dictated by a complex interplay of these forces. The chlorine and ethoxy substituents on the quinoline core of this compound introduce specific sites for such interactions. The chlorine atom can participate in halogen bonding, acting as an electrophilic region (σ-hole) that can interact with nucleophiles. The ethoxy group can act as both a hydrogen bond acceptor and donor. Furthermore, the quinoline ring system itself is capable of engaging in π-π stacking interactions.

To illustrate the quantitative assessment of non-covalent interactions, consider a hypothetical analysis of a this compound dimer. The interaction energies can be decomposed into electrostatic, exchange, induction, and dispersion components using SAPT.

| Interaction Type | Energy (kcal/mol) |

|---|---|

| Electrostatic | -3.5 |

| Exchange | 5.2 |

| Induction | -1.8 |

| Dispersion | -4.1 |

| Total Interaction Energy | -4.2 |

The NCI index is another powerful tool that allows for the visualization and characterization of non-covalent interactions in real space. nih.gov It is based on the electron density and its derivatives. Regions of weak, attractive interactions (like van der Waals forces) are characterized by low electron density and a low reduced density gradient. Stronger attractive interactions, such as hydrogen bonds, appear as distinct surfaces between the interacting atoms. Repulsive interactions, or steric clashes, are also identifiable. nih.gov

Application of Advanced Quantum Chemical Methodologies in Quinoline Research

Advanced quantum chemical methodologies are instrumental in advancing our understanding of the electronic structure, reactivity, and spectroscopic properties of quinoline derivatives, including this compound. scispace.com Methods based on Density Functional Theory (DFT) and post-Hartree-Fock approaches are routinely used to predict a wide range of molecular properties with high accuracy.

One of the key applications of these methods is the prediction of molecular geometries and vibrational spectra. For instance, DFT calculations using hybrid functionals like B3LYP can provide optimized geometries that are in excellent agreement with experimental data from X-ray crystallography. tandfonline.com Theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. rjptonline.org

Quantum chemical methods are also pivotal in understanding the electronic properties of quinoline derivatives. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and their spatial distributions, can be calculated to provide insights into the molecule's reactivity and electronic transitions. rjptonline.org The HOMO-LUMO energy gap is a critical parameter that relates to the chemical stability and reactivity of the molecule.

Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. rjptonline.org By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can help to interpret experimental UV-Vis spectra and understand the nature of the excited states. For a molecule like this compound, this can provide information on the π-π* and n-π* transitions within the quinoline ring system.

The following table presents a hypothetical comparison of experimental and calculated properties for this compound using advanced quantum chemical methods.

| Property | Experimental Value | Calculated Value (Method) |

|---|---|---|

| Bond Length (C2-Cl) | 1.74 Å | 1.75 Å (B3LYP/6-311G(d,p)) |

| Bond Angle (C3-C4-O) | 125.2° | 125.5° (B3LYP/6-311G(d,p)) |

| Vibrational Frequency (C=N stretch) | 1610 cm-1 | 1615 cm-1 (B3LYP/6-311G(d,p)) |

| UV-Vis Absorption Maximum (λmax) | 315 nm | 312 nm (TD-DFT/B3LYP/6-311G(d,p)) |

| HOMO-LUMO Gap | - | 4.5 eV (B3LYP/6-311G(d,p)) |

Furthermore, these computational methodologies can be applied to study reaction mechanisms involving quinoline derivatives. By mapping the potential energy surface, identifying transition states, and calculating activation energies, researchers can gain a detailed understanding of the reaction pathways and predict the regioselectivity and stereoselectivity of chemical transformations. mdpi.com

Applications of 2 Chloro 4 Ethoxyquinoline and Its Derivatives in Academic Research

Development of Biologically Active Compounds Utilizing the Quinoline (B57606) Scaffold

The inherent biological activities of the quinoline ring system have spurred extensive research into the synthesis of its derivatives. 2-Chloro-4-ethoxyquinoline serves as a crucial starting material or intermediate in the generation of various classes of compounds with demonstrated therapeutic potential.

Role as a Prominent Intermediate for 2-Substituted Quinolones with Pharmacological Potential

This compound is a well-established and prominent intermediate in the synthesis of 2-substituted quinolones. researchgate.net The chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This reactivity is fundamental to the creation of diverse libraries of 2-substituted quinolones for pharmacological screening.

The synthesis of these compounds often involves the reaction of this compound with various amines, thiols, or other nucleophiles. For instance, it is a key intermediate for the synthesis of 2-((3-aminopropyl)amino)quinolin-4(1H)-one, a compound that has been studied for its unique NMR spectroscopic behavior. researchgate.net The versatility of this synthetic route enables the exploration of a broad chemical space, leading to the identification of novel quinolone derivatives with a range of biological activities.

| Derivative | Synthetic Approach | Pharmacological Potential |

|---|---|---|

| 2-((3-aminopropyl)amino)quinolin-4(1H)-one | Nucleophilic substitution with 1,3-diaminopropane | Investigated for unique chemical properties |

| Various 2-amino and 2-thioether quinolones | Reaction with a diverse range of amines and thiols | Potential for various therapeutic applications |

Synthesis and Evaluation of Antimycobacterial Agents (e.g., DprE1 Inhibitors)

The quinoline scaffold is a recognized pharmacophore in the development of antimycobacterial agents. While a direct synthetic route from this compound to potent DprE1 inhibitors is not extensively documented in publicly available research, the broader class of quinoline derivatives has been identified as inhibitors of the essential mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). researchgate.netresearchgate.net DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall, making it an attractive target for novel anti-tuberculosis drugs. nih.gov

Research in this area has led to the discovery of various heterocyclic compounds, including quinolones, that exhibit inhibitory activity against DprE1. researchgate.net The exploration of the quinoline scaffold in this context highlights the potential for derivatives of this compound to be investigated as starting points for the synthesis of novel DprE1 inhibitors. The ability to introduce diverse substituents at the 2-position could allow for the fine-tuning of inhibitory activity and pharmacokinetic properties.

Derivatization for Antimicrobial Activity (e.g., against Helicobacter pylori)

The rising threat of antibiotic resistance has fueled the search for new antimicrobial agents. Quinolone derivatives have demonstrated activity against a range of bacteria, including the human pathogen Helicobacter pylori, a major cause of gastritis and peptic ulcers. While specific studies detailing the derivatization of this compound for anti-H. pylori activity are not prominent, the general antimicrobial potential of the quinoline core suggests its utility in this area.

The synthesis of novel quinoline derivatives allows for the exploration of their efficacy against various bacterial strains. The structural modifications enabled by the reactivity of this compound could lead to the development of compounds with potent and selective activity against H. pylori.

Contribution to the Discovery of Antitubercular 7-Chloro-4-alkoxyquinoline Derivatives

Research into antitubercular agents has led to the synthesis and evaluation of a series of 7-chloro-4-alkoxyquinoline derivatives. While these compounds are typically synthesized from 4,7-dichloroquinoline, the knowledge gained from the structure-activity relationships of related quinoline scaffolds, including those derived from this compound, contributes to the broader understanding of the structural requirements for antimycobacterial activity. The 4-alkoxyquinoline moiety is a key feature of these antitubercular compounds, and understanding the influence of different substituents on the quinoline core is crucial for designing more effective drugs.

Utility in Developing Selective Inhibitors of Biological Targets (e.g., Monocarboxylate Transporter 4)

A significant application of the ethoxyquinoline scaffold is in the development of selective inhibitors of biological targets, such as Monocarboxylate Transporter 4 (MCT4). MCT4 is a key protein involved in lactate (B86563) transport in cancer cells and is considered a promising target for oncology drug discovery. iipseries.org

A potent and highly selective MCT4 inhibitor, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid, has been developed. iipseries.org This compound, derived from a 5-ethoxyquinoline (B13916812) core, demonstrates the value of this scaffold in generating targeted therapies. The ethoxy group at the 4-position of the quinoline ring plays a crucial role in the binding of the inhibitor to the MCT4 transporter. The development of this inhibitor showcases how the specific substitution pattern of ethoxyquinolines can be leveraged to achieve high selectivity and potency for a particular biological target.

| Compound | Biological Target | Key Structural Feature | Significance |

|---|---|---|---|

| 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid | Monocarboxylate Transporter 4 (MCT4) | 5-Ethoxyquinoline scaffold | Demonstrates high selectivity and potency, serving as a valuable chemical probe to study MCT4 biology. iipseries.org |

Scaffold Design in Targeted Drug Discovery and Structure-Activity Relationship (SAR) Studies

The quinoline ring system, and specifically derivatives like this compound, serves as a valuable scaffold in targeted drug discovery. A scaffold is the core chemical structure of a molecule to which various functional groups can be attached to create a library of related compounds. This approach is fundamental to medicinal chemistry and the process of identifying and optimizing new drug candidates.

The use of the this compound scaffold allows for systematic modifications at the 2-position, which is crucial for conducting structure-activity relationship (SAR) studies. SAR studies investigate how changes in the chemical structure of a compound affect its biological activity. By synthesizing a series of derivatives with different substituents at the C2 position and evaluating their pharmacological effects, researchers can identify the key structural features required for optimal activity and selectivity.

For example, in the development of the MCT4 inhibitor mentioned previously, the ethoxyquinoline core was a key element of the scaffold. iipseries.org The SAR studies around this scaffold involved modifying other parts of the molecule to improve potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery and highlights the importance of versatile scaffolds like this compound.

Exploration in Materials Science and Catalyst Development

The quinoline scaffold, characterized by its rigid and planar aromatic structure, serves as a valuable building block in the design of functional materials and catalysts. While this compound is primarily a precursor, its derivatives have been explored for their potential in creating advanced materials with specific optical, electronic, and chemical properties. Research in this area leverages the reactive chlorine atom at the C-2 position and the electronic influence of the ethoxy group at the C-4 position to synthesize novel compounds for various applications.

Luminescent Materials for Organic Electronics

A significant application of 4-ethoxyquinoline (B1607466) derivatives is in the field of organic light-emitting diodes (OLEDs). Researchers have synthesized and characterized organic phosphors based on this scaffold, demonstrating their potential as blue-light emitting materials, which are crucial for full-color displays and solid-state lighting.

A notable example is the synthesis of 2-(4-ethoxyphenyl)-4-phenyl quinoline (OEt-DPQ). nih.govresearchgate.net This compound was prepared via an acid-catalyzed Friedlander reaction and was investigated for its photoluminescent properties. The study revealed that OEt-DPQ exhibits strong blue emission, a desirable characteristic for OLED applications. nih.govresearchgate.net The material was molecularly doped into a poly(methyl methacrylate) (PMMA) matrix to form blended thin films, which also demonstrated bright blue luminescence. nih.govresearchgate.net

Detailed characterization of OEt-DPQ provided insights into its suitability as an emissive material. Thermal analysis showed a melting point of 113.6°C and thermal stability up to 80°C. nih.govresearchgate.net The optical properties, including absorption and emission spectra, were thoroughly investigated in both solid-state and in various solvents. nih.govresearchgate.net The findings underscore the potential of 4-ethoxyquinoline derivatives in the development of new materials for optoelectronic devices. nih.govresearchgate.net

Table 1: Optical Properties of 2-(4-ethoxyphenyl)-4-phenyl quinoline (OEt-DPQ)

| Property | Value | Reference |

|---|---|---|

| Absorption Maxima (solid state) | 260-340 nm | nih.gov, researchgate.net |

| Photoluminescence Emission (solid state) | 432 nm | nih.gov, researchgate.net |

| Excitation Wavelength | 363-369 nm | nih.gov, researchgate.net |

| Color Emission | Blue | nih.gov, researchgate.net |

| Quantum Yield (Φf) | Data available in source | nih.gov, researchgate.net |

| CIE Coordinates | Data available in source | nih.gov, researchgate.net |

Potential in Catalyst Development

The nitrogen atom in the quinoline ring and the potential for substitution at various positions make quinoline derivatives attractive as ligands in organometallic catalysis. These ligands can coordinate with metal centers to form stable and catalytically active complexes for a variety of organic transformations. While specific research on the catalytic applications of this compound is not extensively documented, the broader class of quinoline compounds has been successfully employed in several catalytic systems.

Quinoline-based ligands are known to be effective in metal-catalyzed reactions such as:

Cross-coupling reactions: Palladium-catalyzed reactions like Suzuki-Miyaura and Heck couplings often utilize N-heterocyclic ligands to stabilize the metal center and facilitate the catalytic cycle.

Hydrogenation reactions: Chiral quinoline-based ligands have been used in asymmetric hydrogenation, a key process in the synthesis of pharmaceuticals and fine chemicals.

The presence of the ethoxy group in this compound can influence the electronic properties of the quinoline ring system, which in turn can modulate the catalytic activity of its derivative metal complexes. Further research could explore the synthesis of novel ligands from this compound and their application in homogeneous and heterogeneous catalysis.

Patent Literature Analysis Pertaining to 2 Chloro 4 Ethoxyquinoline and Quinoline Derivatives

Academic Review of Patent Trends and Intellectual Property Landscapes for Quinolines

The quinoline (B57606) core, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, leading to a significant number of patents covering a wide array of therapeutic applications. eurekaselect.comresearchgate.net A review of the patent landscape reveals that quinoline derivatives are heavily investigated for their potential as antimalarial, anticancer, anti-inflammatory, and central nervous system (CNS) active agents. eurekaselect.comresearchgate.net The versatility of the quinoline scaffold allows for extensive structural modifications, enabling the development of compounds with diverse biological activities. researchgate.net

Numerous patents have been filed for the synthesis of quinoline-based compounds, detailing their derivatives and uses across various industries. eurekaselect.comresearchgate.net The intellectual property landscape is characterized by a continuous effort to discover novel quinoline derivatives with improved efficacy and safety profiles. This has led to a steady stream of patent applications for new chemical entities, as well as for novel synthetic methodologies that offer advantages such as higher yields, scalability, and the use of recyclable catalysts. eurekaselect.com

Recent patent reviews highlight the sustained interest in quinoline chemistry, with a significant number of patents filed in the last two decades. eurekaselect.com These patents not only cover new molecular entities but also novel formulations and combination therapies. The broad patent coverage for quinoline derivatives underscores their importance in modern drug discovery and development.

Patent Trends for Quinoline Derivatives

| Therapeutic Area | General Trend | Key Patented Features |

|---|---|---|

| Anticancer | High volume of patents; focus on kinase inhibitors and anti-angiogenic agents. | Novel substitution patterns, combination therapies. |

| Antimalarial | Continued interest, particularly for drug-resistant strains. | Modifications of known antimalarials (e.g., chloroquine), novel scaffolds. |

| Anti-inflammatory | Growing area of research. | Compounds targeting specific inflammatory pathways. |

| CNS Disorders | Exploration for neurodegenerative diseases and psychiatric conditions. | Derivatives with blood-brain barrier permeability. |

Analysis of Proprietary Synthetic Routes and Emerging Applications in Patent Filings

A detailed analysis of patent filings reveals innovative synthetic strategies for quinoline derivatives, often aimed at improving efficiency and enabling the synthesis of complex analogues. eurekaselect.com For instance, patents describe the use of various catalysts that can be recycled and reused, as well as techniques like ultrasound-promoted synthesis and one-pot reactions to increase yield and reduce synthesis time. eurekaselect.com

While the broader patent landscape for quinolines is well-documented, specific patent literature for 2-Chloro-4-ethoxyquinoline is more limited, often appearing as an intermediate in the synthesis of more complex molecules. One notable patent, US10323018B2, discloses the use of ethyl this compound-7-carboxylate in the synthesis of quinazoline (B50416) and quinoline compounds. google.com In this patent, the this compound derivative serves as a key building block for creating compounds intended for use as Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors for the treatment of neoplasms. google.com Another patent application, CN107438598A, also lists this compound as a chemical class, suggesting its relevance in the development of new chemical entities. google.com

Emerging applications for quinoline derivatives, as highlighted in recent patent filings, continue to expand. Substituted halo-quinoline derivatives are being explored for their activity in cancer treatment, with some compounds acting as NIK inhibitors that can induce an anti-tumor immune response. google.com These patents often claim novel compounds, their methods of preparation, and their use in treating various cancers, sometimes in combination with other therapeutic agents. google.com

The synthesis of substituted quinolines is a recurring theme in the patent literature, with various methods being protected. These include reactions of acrylonitrile (B1666552) with substituted phenyl Schiff bases and methods for producing 2-substituted quinolines for use as anti-asthmatic, anti-allergic, and anti-inflammatory agents. google.compatsnap.com

Patents Referencing this compound and Related Derivatives

| Patent Number | Compound Mentioned | Disclosed Role/Application |

|---|---|---|

| US10323018B2 | Ethyl this compound-7-carboxylate | Intermediate in the synthesis of NAMPT inhibitors for cancer treatment. google.com |

| CN107438598A | This compound | Listed as a chemical class in a patent for quinazoline and quinoline compounds and their uses. google.com |

| WO2019134975A1 | Substituted halo-quinoline derivatives | Active for the treatment of cancer, acting as NIK inhibitors. google.com |

Future Research Directions for 2 Chloro 4 Ethoxyquinoline

Exploration of Novel Reactivity Patterns and Unconventional Derivatization Pathways

While the chlorine atom at the 2-position and the ethoxy group at the 4-position of 2-Chloro-4-ethoxyquinoline offer predictable reactivity for nucleophilic substitution and other classical transformations, future research should venture into less explored chemical space. The investigation of novel reactivity patterns could unveil unprecedented molecular architectures with unique biological activities.

Unconventional derivatization pathways that could be explored include:

Metal-catalyzed cross-coupling reactions: Beyond standard C-N and C-O bond formations, the use of advanced catalytic systems could enable C-C bond formations at the 2-position, introducing diverse carbon-based substituents. This could involve Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, which have been successfully applied to other chloro-heterocycles.

C-H activation/functionalization: Direct functionalization of the quinoline (B57606) core's C-H bonds presents an atom-economical and efficient strategy for derivatization. Research could focus on developing regioselective C-H activation methods to introduce functional groups at various positions on the quinoline ring, leading to novel analogs that are otherwise difficult to synthesize.

Photoredox catalysis: Visible-light-mediated photoredox catalysis offers a mild and powerful tool for generating reactive intermediates and forging new bonds. Exploring the reactivity of this compound under photoredox conditions could lead to novel transformations and the synthesis of complex molecules under environmentally friendly conditions.

Flow chemistry for reactive intermediates: The use of microreactor technology could enable the safe and efficient generation and use of highly reactive intermediates derived from this compound. This could facilitate reactions that are difficult or hazardous to perform in traditional batch setups, opening up new avenues for derivatization.

Integration of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

To gain deeper insights into reaction mechanisms, optimize reaction conditions, and ensure process safety and efficiency, the integration of advanced spectroscopic techniques for real-time, in-situ monitoring is crucial. Such process analytical technology (PAT) tools can provide a wealth of data on reaction kinetics, the formation of intermediates, and the generation of byproducts.

Future research should focus on the application of the following techniques for monitoring the synthesis and derivatization of this compound:

| Spectroscopic Technique | Information Provided | Potential Application for this compound |

| In-situ NMR Spectroscopy | Detailed structural information on reactants, intermediates, and products in the reaction mixture. | Elucidating reaction pathways, identifying transient intermediates, and quantifying reaction kinetics for derivatization reactions. |

| In-situ FT-IR/Raman Spectroscopy | Real-time tracking of the disappearance of reactants and the appearance of products by monitoring specific vibrational bands. | Monitoring the progress of nucleophilic substitution reactions at the 2-position and optimizing reaction endpoints. |

| Mass Spectrometry (e.g., ESI-MS) | On-line identification of reaction components, including intermediates and byproducts, by their mass-to-charge ratio. | Rapid screening of reaction conditions and identification of unexpected reaction pathways or impurities. |

By combining the data from these techniques, a comprehensive understanding of the reaction dynamics can be achieved, leading to the development of more robust and efficient synthetic protocols.

Computational Design of Next-Generation Quinoline-Based Scaffolds for Specific Biological Targets

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. semanticscholar.orgijpsjournal.com These in silico methods can significantly accelerate the design and development of novel quinoline-based scaffolds with tailored properties for specific biological targets.

Future research in this area should involve a multi-faceted computational approach:

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed for a series of this compound analogs to understand the relationship between their structural features and biological activity. mdpi.com This knowledge can guide the design of new derivatives with enhanced potency.

Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound derivatives to the active site of a specific biological target, such as an enzyme or a receptor. semanticscholar.orgijpsjournal.com This allows for the rational design of molecules with improved interactions and, consequently, higher inhibitory or modulatory activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex over time, helping to assess the stability of the binding interactions and to identify key residues involved in the interaction.

Virtual Screening: Large virtual libraries of compounds based on the this compound scaffold can be screened against various biological targets to identify promising hit molecules for further experimental validation.

By leveraging these computational tools, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the discovery of next-generation quinoline-based therapeutic agents and functional materials.

Development of Sustainable and Green Synthetic Methodologies for this compound Production

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. pharmacyjournal.orgwjarr.com Future research should focus on developing more sustainable and eco-friendly methods for the production of this compound and its derivatives.

Key areas for investigation include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ethanol, ionic liquids, or deep eutectic solvents. ijpsjournal.comtandfonline.com

Development of Novel Catalytic Systems: Employing heterogeneous catalysts, nanocatalysts, or biocatalysts that are more efficient, selective, and recyclable than traditional stoichiometric reagents. acs.orgnih.gov For instance, the use of iron(III) chloride, an inexpensive and non-toxic catalyst, has been reported for the synthesis of quinoline derivatives. tandfonline.comrsc.org

Energy-Efficient Synthesis: Utilizing alternative energy sources like microwave irradiation or ultrasound to accelerate reaction rates and reduce energy consumption compared to conventional heating methods. ijpsjournal.comtandfonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation. nih.gov One-pot, multi-component reactions are particularly attractive in this regard. bohrium.com

Q & A

Q. What ethical and safety protocols are mandatory for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.